Dihydroxy Etravirine

Overview

Description

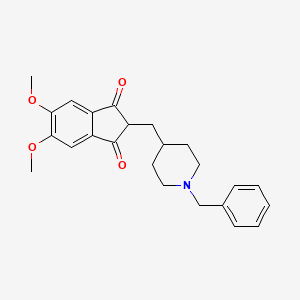

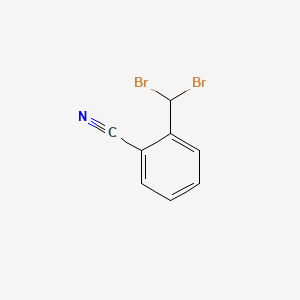

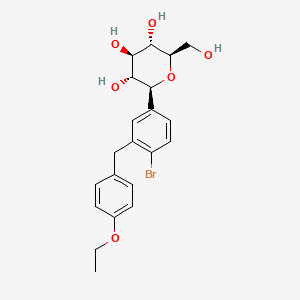

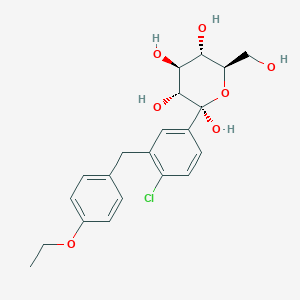

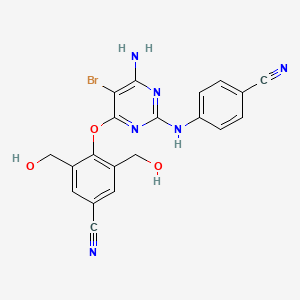

Dihydroxy Etravirine is also known as 4- [ [6-Amino-5-bromo-2- [ (4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-bis (hydroxymethyl)benzonitrile . It is a derivative of Etravirine, which is a drug used for the treatment of HIV . Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and unlike the currently available agents in the class, resistance to other NNRTIs does not seem to confer resistance to Etravirine .

Synthesis Analysis

The synthesis of Etravirine has been optimized through a microwave-promoted method, which significantly reduced the reaction time from 12 hours to 15 minutes and improved the overall yield from 30.4% to 38.5% .Molecular Structure Analysis

The Dihydroxy Etravirine molecule contains a total of 47 bonds. There are 32 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 triple bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), 2 nitriles (aromatic), 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis

Etravirine has been found to form co-crystals with three carboxylic acids, namely adipic acid, benzoic acid, and 4-hydroxybenzoic acid .Physical And Chemical Properties Analysis

Etravirine is a lipophilic substance, practically insoluble in aqueous solutions, soluble in a number of organic solvents . The melting point of Etravirine ranges from 259 to 263 °C . Since the melting of the substance is accompanied by decomposition, high temperatures processes should be avoided .Scientific Research Applications

Bladder Cancer Therapy

Dihydroxy Etravirine (ETV): has been explored as a potential therapy for bladder cancer. Research indicates that ETV exhibits significant therapeutic efficacy against UM-UC-5 bladder cancer cells . It has been identified as the most potent drug in a study, with a low IC50 value, indicating its effectiveness at inhibiting cancer cell growth. The research also highlights the synergistic effects when ETV is combined with other drugs, suggesting its role in innovative treatment strategies for bladder cancer .

CK1ε Inhibition for Antineoplastic Therapy

ETV has been repositioned as a potential inhibitor of Casein Kinase 1 epsilon (CK1ε) , a key regulator in pathways linked to tumor progression . By inhibiting CK1ε, ETV may serve as an antineoplastic agent, providing a new approach to cancer therapy. The drug’s interaction with CK1ε has been validated through molecular docking and dynamics, showing high theoretical binding affinity, which could lead to the development of new anticancer drugs .

HIV Treatment

Traditionally, Etravirine is used as an antiretroviral drug for the treatment of HIV infection. It functions as a non-nucleoside reverse transcriptase inhibitor, often used in combination with other drugs such as Darunavir . Its role in HIV treatment is well-established, with ongoing research to enhance its efficacy and reduce side effects.

Personalized Medicine

The application of ETV in personalized medicine is promising, particularly in cancer research. Its ability to exhibit different levels of efficacy based on individual patient profiles makes it a candidate for personalized treatment plans. This aligns with the broader goals of personalized medicine to tailor treatments to individual needs .

Drug Repurposing

ETV’s potential extends beyond its original use, with studies suggesting its repurposing for various therapeutic applications. Its efficacy in bladder cancer therapy and as a CK1ε inhibitor exemplifies the drug’s versatility and the possibility of repurposing it for other diseases .

Synergistic Drug Combinations

Research into ETV has also focused on its use in combination with other drugs to enhance therapeutic outcomes. The synergistic effects observed with ETV suggest that it can be part of combination therapies that are more effective than individual drugs alone .

Mechanism of Action

Target of Action

Dihydroxy Etravirine, also known as Etravirine, primarily targets the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiretroviral therapy.

Mode of Action

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This prevents the synthesis of DNA from the RNA genome of the virus, thereby inhibiting the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by Etravirine is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, Etravirine disrupts the conversion of viral RNA into DNA, a critical step in the replication of the virus . This results in a decrease in the production of new virus particles.

Pharmacokinetics

Etravirine exhibits a moderate intersubject variability and no time dependency in its pharmacokinetic profile . It is highly protein-bound to albumin and α1-acid glycoprotein and shows a relatively long elimination half-life of 30–40 hours . Etravirine is metabolized by cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . Renal elimination of Etravirine is negligible .

Result of Action

The molecular effect of Etravirine is the inhibition of the reverse transcriptase enzyme , which leads to a block in the replication of the HIV-1 virus . On a cellular level, this results in a decrease in the production of new virus particles, thereby reducing the viral load in the body .

Action Environment

Etravirine exhibits the potential for bi-directional drug-drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These interactions can influence the action, efficacy, and stability of Etravirine. For instance, the use of ritonavir and rifabutin decreases Etravirine levels .

Safety and Hazards

Future Directions

Etravirine is an essential medicine for the treatment of HIV, which is still inaccessible to millions of people worldwide. To overcome the disadvantageous issues in the existing synthetic methods of Etravirine, an efficient and practical synthetic method was optimized . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals .

properties

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILEPRAYYVRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747668 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246818-67-6 | |

| Record name | Dimethylhydroxy etravirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLHYDROXY ETRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JRR5Z56V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one](/img/no-structure.png)